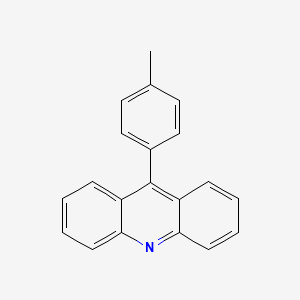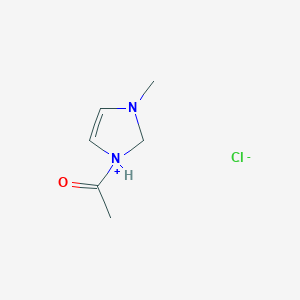![molecular formula C22H18N6O2 B14686299 3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol CAS No. 27703-97-5](/img/structure/B14686299.png)
3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple hydrazinyl and phenolic groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the condensation of 3-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.
化学反応の分析
Types of Reactions
3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The phenolic and hydrazinyl groups make it susceptible to nucleophilic substitution reactions, often using halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenated compounds, often in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various quinone and hydrazine derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazinyl and phenolic groups allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
3-Hydroxybenzaldehyde: A simpler compound with a similar phenolic structure, used in various chemical syntheses.
Phthalazine derivatives: Compounds with a similar phthalazin-1-yl group, known for their biological activities.
Hydrazine derivatives: Compounds containing hydrazinyl groups, widely studied for their chemical reactivity and biological effects.
Uniqueness
What sets 3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol apart is its unique combination of functional groups, which confer a diverse range of chemical reactivities and biological activities. This makes it a versatile compound with significant potential in various fields of research and industry.
特性
CAS番号 |
27703-97-5 |
|---|---|
分子式 |
C22H18N6O2 |
分子量 |
398.4 g/mol |
IUPAC名 |
3-[[[4-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H18N6O2/c29-17-7-3-5-15(11-17)13-23-25-21-19-9-1-2-10-20(19)22(28-27-21)26-24-14-16-6-4-8-18(30)12-16/h1-14,29-30H,(H,25,27)(H,26,28) |
InChIキー |
GWXOMCKJFPEHFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NN=C2NN=CC3=CC(=CC=C3)O)NN=CC4=CC(=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)

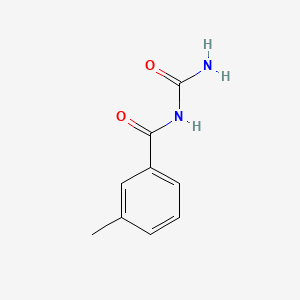
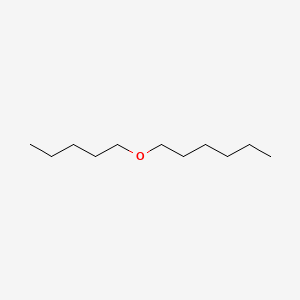
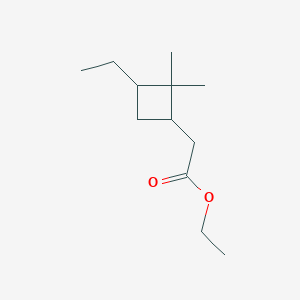

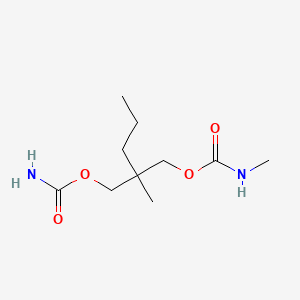
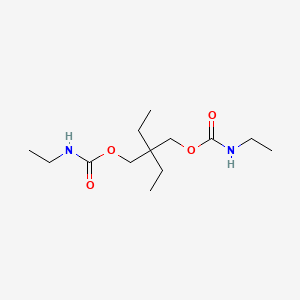
![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)

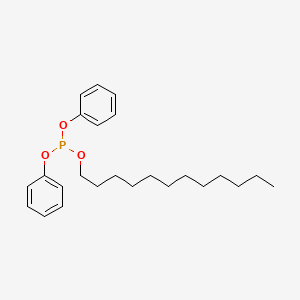
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
